molecular formula C13H11NO3 B1431986 3-(2-Methoxypyridin-4-yl)benzoic acid CAS No. 1554504-76-5

3-(2-Methoxypyridin-4-yl)benzoic acid

Cat. No.: B1431986
CAS No.: 1554504-76-5
M. Wt: 229.23 g/mol
InChI Key: TVLPAZCCWINVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxypyridin-4-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₁NO₃ It is a derivative of benzoic acid, where the benzene ring is substituted with a 2-methoxypyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyridin-4-yl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 2-methoxypyridine-4-boronic acid can be coupled with 3-bromobenzoic acid under mild conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: 3-(2-Hydroxypyridin-4-yl)benzoic acid.

    Reduction: 3-(2-Methoxypyridin-4-yl)benzyl alcohol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

3-(2-Methoxypyridin-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-4-yl)benzoic acid depends on its application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes. The methoxy group and the pyridine ring can interact with the active site of enzymes, altering their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxypyridin-4-yl)benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Methylpyridin-4-yl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    3-(2-Chloropyridin-4-yl)benzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

3-(2-Methoxypyridin-4-yl)benzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and can be easily modified to introduce other functional groups, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-(2-methoxypyridin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-8-10(5-6-14-12)9-3-2-4-11(7-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLPAZCCWINVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxypyridin-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxypyridin-4-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Methoxypyridin-4-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Methoxypyridin-4-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Methoxypyridin-4-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxypyridin-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.